molecular formula C13H18N2O4 B8710849 Tert-butyl 2-(3-nitrobenzylamino)acetate

Tert-butyl 2-(3-nitrobenzylamino)acetate

Cat. No.: B8710849
M. Wt: 266.29 g/mol
InChI Key: OWPIMOUJVOLDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-nitrobenzylamino)acetate is a nitro-substituted benzylamine derivative with a tert-butyl ester group. This compound is structurally characterized by a 3-nitrobenzylamino moiety linked to an acetate backbone, protected by a tert-butyl ester. Its structural analogs, such as tert-butyl 2-(3-formylphenoxy)acetate and tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate, share functional groups that influence reactivity, stability, and hazards, enabling comparative analysis.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl 2-[(3-nitrophenyl)methylamino]acetate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)9-14-8-10-5-4-6-11(7-10)15(17)18/h4-7,14H,8-9H2,1-3H3

InChI Key

OWPIMOUJVOLDMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

  • Tert-butyl 2-(3-nitrobenzylamino)acetate: Contains a nitrobenzylamino group (-NH-CH₂-C₆H₃(NO₂)) and a tert-butyl ester.
  • Tert-butyl 2-(3-formylphenoxy)acetate: Features a formylphenoxy group (-O-C₆H₃(CHO)), where the aldehyde (-CHO) is highly reactive, enabling nucleophilic additions or oxidations. This contrasts with the nitro group’s redox activity .
  • Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate: Includes a piperidine ring and a primary amine (-NH₂), making it prone to alkylation or acylation reactions. The tert-butyl ester here serves as a protective group for carboxylate functionalities .

Stability and Degradation

  • Nitrobenzylamino derivative: Likely stable under standard conditions but may decompose upon exposure to strong oxidizers or reducing agents, releasing nitrobenzene derivatives.
  • Formylphenoxy derivative: The aldehyde group is prone to oxidation, necessitating storage in inert atmospheres .
  • Piperidine derivative : Stable at recommended temperatures but reactive with strong acids/bases due to the amine group .

Research Findings and Limitations

  • Toxicity Data : Direct toxicological studies on the target compound are absent, but extrapolation from similar structures indicates moderate acute toxicity (e.g., LD₅₀ > 300 mg/kg for nitroaromatics) .
  • Environmental Impact : Nitro compounds are often persistent in ecosystems, but disposal guidelines for tert-butyl esters recommend incineration via licensed facilities .

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